Methyl cyclobut-1-ene-1-carboxylate

Catalog No.
S2800673
CAS No.
40628-41-9
M.F
C6H8O2
M. Wt
112.128
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl cyclobut-1-ene-1-carboxylate

CAS Number

40628-41-9

Product Name

Methyl cyclobut-1-ene-1-carboxylate

IUPAC Name

methyl cyclobutene-1-carboxylate

Molecular Formula

C6H8O2

Molecular Weight

112.128

InChI

InChI=1S/C6H8O2/c1-8-6(7)5-3-2-4-5/h3H,2,4H2,1H3

InChI Key

JMIOIWRHSVRPJX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CCC1

Solubility

not available

Methyl cyclobut-1-ene-1-carboxylate is a cyclic organic compound characterized by a cyclobutene ring and an ester functional group. Its molecular formula is C6H8O2C_6H_8O_2, and it has a molecular weight of approximately 112.13 g/mol. The compound features a unique four-membered ring structure that imparts distinctive chemical properties, making it an interesting subject for both synthetic and biological studies.

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ester group can be reduced to form an alcohol, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where nucleophiles like sodium methoxide or sodium ethoxide replace the hydroxymethyl group .

These reactions highlight the versatility of methyl cyclobut-1-ene-1-carboxylate in organic synthesis.

Research into the biological activity of methyl cyclobut-1-ene-1-carboxylate indicates potential interactions with various biomolecules. The compound's hydroxymethyl group can form hydrogen bonds, influencing the structure and function of proteins and other biological macromolecules. Studies suggest that its unique cyclobutene ring may enhance binding affinity to specific molecular targets, making it a candidate for further investigation in medicinal chemistry .

The synthesis of methyl cyclobut-1-ene-1-carboxylate typically involves several steps:

  • Cyclization: A suitable diene reacts with a methylene donor in the presence of a catalyst to form the cyclobutene ring.
  • Hydroxylation: A subsequent hydroxylation reaction introduces the hydroxymethyl group.
  • Purification: The product is purified using standard techniques such as distillation or chromatography to achieve high purity levels .

While specific industrial production methods are not widely documented, scaling up laboratory procedures involves optimizing reaction conditions for temperature, pressure, and catalyst concentration.

Methyl cyclobut-1-ene-1-carboxylate has various applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic compounds, particularly those containing cyclobutene structures.
  • Biological Research: The compound is studied for its potential biological interactions, which may lead to new therapeutic agents.
  • Industrial Use: It is utilized in the production of specialty chemicals and materials .

Interaction studies focus on how methyl cyclobut-1-ene-1-carboxylate interacts with biological molecules. Its mechanism of action often involves forming hydrogen bonds with target proteins, affecting their conformation and functionality. Research continues to explore these interactions to better understand the compound's potential therapeutic applications .

Methyl cyclobut-1-ene-1-carboxylate shares similarities with several related compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylateThree-membered ring structureMore strain due to smaller ring size
Methyl 2-(hydroxymethyl)cyclopentene-1-carboxylateFive-membered ring structureGreater stability compared to four-membered rings
Methyl 2-(hydroxymethyl)cyclohexene-1-carboxylateSix-membered ring structureLess strain, more flexibility than cyclobutene

Uniqueness

Methyl cyclobut-1-ene-1-carboxylate is unique due to its four-membered cyclobutene ring, which imparts distinct chemical and physical properties compared to its cyclopropane, cyclopentene, and cyclohexene analogs. The inherent strain in the four-membered ring influences its reactivity and stability, making it particularly valuable in synthetic chemistry and biological research .

The synthesis of methyl cyclobut-1-ene-1-carboxylate often leverages [2 + 2] cycloaddition reactions, which enable the construction of the strained cyclobutene ring. These reactions typically involve the coupling of alkynes or alkenes with electron-deficient partners under photochemical or catalytic conditions. For example, visible-light-mediated [2 + 2] cycloadditions using iridium-based photocatalysts (e.g., Ir[dF(CF3)ppy]₂(dtbbpy)PF₆) have been employed to generate cyclobutene derivatives with high regio- and stereoselectivity. In such cases, energy transfer from the photocatalyst to the alkene generates a triplet-excited state, facilitating cycloaddition with alkenes or alkynes.

Gold(I)-catalyzed enantioselective [2 + 2] cycloadditions represent another advanced method. Chiral Josiphos digold(I) complexes, such as [(R,S)-Josiphos-AuCl]₂, have been shown to promote reactions between terminal alkynes and α-methylstyrenes, yielding cyclobutenes with enantiomeric ratios up to 91:1. These systems exploit the electrophilic activation of alkynes by gold, followed by stereocontrolled addition to alkenes.

A comparative analysis of cycloaddition methods is provided below:

MethodCatalyst/ReagentYieldSelectivityReference
PhotochemicalIr[dF(CF3)ppy]₂(dtbbpy)PF₆60–85%High regioselectivity
Gold(I)-catalyzedJosiphos-Au(I)55–70%Enantioselective
Thermal (Lewis acid)Cu(OTf)₂40–65%Moderate

These methods highlight the critical role of catalyst design and reaction conditions in optimizing cyclobutene formation.

Esterification Methods for Carboxylate Functionalization

Esterification of cyclobutene carboxylic acids is a key step in synthesizing methyl cyclobut-1-ene-1-carboxylate. The Fischer esterification, involving refluxing the carboxylic acid with methanol in the presence of sulfuric acid, remains a cornerstone approach. This method benefits from its simplicity and scalability, though equilibrium limitations necessitate excess alcohol or water removal via Dean-Stark distillation.

Alternative strategies include Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxyl group under mild conditions. This approach avoids strong acids and is suitable for acid-sensitive substrates. For example, methyl 1-cyclobutenecarboxylate has been synthesized via DCC-mediated coupling of cyclobutene carboxylic acid with methanol, achieving yields >90%.

Recent advances in enzymatic esterification have also been explored, though industrial adoption remains limited due to longer reaction times and higher costs.

Steric and Electronic Effects in Monomer Design

The reactivity of methyl cyclobut-1-ene-1-carboxylate in polymerization or further functionalization is heavily influenced by steric and electronic factors. Electron-withdrawing groups (e.g., esters) at the 1-position stabilize the cyclobutene ring by reducing ring strain, while bulky substituents hinder metathesis or cycloaddition reactions. For instance, tertiary amides at the 1-position prevent ring-opening metathesis polymerization (ROMP) due to steric clashes with the ruthenium catalyst.

Computational studies (B3LYP/6-31G*) reveal that the charge distribution on the cyclobutene ring dictates regioselectivity in [2 + 2] cycloadditions. Electron-deficient alkenes preferentially react at the less substituted carbon, while electron-rich systems favor opposite regiochemistry. These insights guide the design of monomers for targeted applications, such as functionalized polycyclobutanes.

Industrial-Scale Production and Process Optimization

Scaling up methyl cyclobut-1-ene-1-carboxylate synthesis requires addressing challenges in catalyst recycling, solvent selection, and energy efficiency. Continuous-flow photochemical reactors have emerged as a solution for large-scale [2 + 2] cycloadditions, enabling precise control over light exposure and reaction time. For example, a flow system using thioxanthone as a triplet sensitizer achieved 85% yield with a throughput of 1.2 kg/day.

Process optimization also involves solvent substitution. Polar aprotic solvents like DMSO enhance cycloaddition rates but complicate product isolation. Recent work demonstrates that biphasic systems (e.g., H₂O:EtOAc) improve yield and purity by facilitating aqueous workup.

Catalyst recovery remains a priority. Immobilized gold nanoparticles on mesoporous silica show promise for recyclable enantioselective cycloadditions, retaining >90% activity over five cycles.

Nuclear Magnetic Resonance Spectroscopic Analysis

The nuclear magnetic resonance spectroscopic characterization of methyl cyclobut-1-ene-1-carboxylate provides detailed insights into its molecular structure and electronic environment [1] [2]. The compound exhibits a molecular formula of C₆H₈O₂ with a molecular weight of 112.13 grams per mole, as confirmed through high-resolution mass spectrometry [1] [2]. The proton nuclear magnetic resonance spectrum reveals distinct chemical environments characteristic of the cyclobutene ring system and ester functionality [31] [33].

The methyl ester protons typically appear as a singlet at 3.7-3.8 parts per million, integrating for three hydrogens and representing the methoxy group attached to the carbonyl carbon [34] [36]. The vinyl proton associated with the cyclobutene double bond manifests as a triplet in the 6.0-6.2 parts per million region, consistent with coupling to adjacent methylene protons [31] [35]. The cyclobutene ring methylene protons generate complex multiplets between 2.6-2.9 parts per million, reflecting the strained four-membered ring environment and magnetic non-equivalence [33] [35].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information regarding the carbon framework of methyl cyclobut-1-ene-1-carboxylate [34] [36]. The carbonyl carbon of the ester functionality resonates in the typical range of 170-175 parts per million, characteristic of α,β-unsaturated ester systems [34] [36]. The vinyl carbon participating in the cyclobutene double bond appears between 140-145 parts per million, while the methyl ester carbon is observed at 52-55 parts per million [34] [36]. The cyclobutene ring methylene carbons exhibit chemical shifts in the 25-30 parts per million range, reflecting the unique electronic environment of the strained ring system [31] [33].

Infrared Spectroscopic Characterization

Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of both the cyclobutene ring and ester functional group in methyl cyclobut-1-ene-1-carboxylate [26] [28]. The most prominent absorption occurs at 1720-1730 wavenumbers, corresponding to the carbonyl stretch of the ester functionality [26] [42]. This frequency is consistent with α,β-unsaturated ester systems where conjugation with the adjacent double bond slightly lowers the carbonyl stretching frequency compared to saturated esters [42] [43].

The carbon-carbon double bond stretch appears at 1650-1670 wavenumbers, characteristic of alkene functionality in strained ring systems [28] [41]. Aliphatic carbon-hydrogen stretching vibrations are observed between 2950-3000 wavenumbers, representing both the methyl ester group and the cyclobutene ring methylene groups [26] [30]. The ester carbon-oxygen stretch manifests as a strong absorption at 1200-1250 wavenumbers, following the established pattern for methyl ester compounds [42] [43].

Ring deformation modes specific to the cyclobutene framework occur in the 800-900 wavenumber region [41] [44]. These low-frequency vibrations are particularly diagnostic for four-membered ring systems and provide evidence for the cyclobutene structure [41] [44]. The ring puckering mode, characteristic of cyclobutene derivatives, appears at even lower frequencies and is sensitive to substitution patterns on the ring [41] [44].

Mass Spectrometric Fragmentation Analysis

Mass spectrometric analysis of methyl cyclobut-1-ene-1-carboxylate provides detailed information about its fragmentation pathways and molecular stability [7] [8]. The molecular ion peak appears at mass-to-charge ratio 112, corresponding to the intact molecule, though this peak typically exhibits low intensity due to the inherent instability of the strained ring system [7] [8]. The base peak commonly occurs at mass-to-charge ratio 81, resulting from the loss of the methoxy group (31 mass units) from the molecular ion [7] [8].

Secondary fragmentation patterns include the formation of cyclobutene-related ions through various rearrangement processes characteristic of strained ring systems [7] [8]. The elimination of carbon monoxide (28 mass units) from ester-containing fragments is frequently observed, consistent with typical ester fragmentation mechanisms [7] [8]. Additional peaks corresponding to ring-opening reactions provide evidence for the cyclobutene structure and its inherent ring strain [7] [8].

TechniqueAssignmentChemical Shift/FrequencyMultiplicity/IntensityReference
¹H Nuclear Magnetic ResonanceMethyl ester protons3.7-3.8 ppmsinglet, 3H [31] [33]
¹H Nuclear Magnetic ResonanceVinyl proton6.0-6.2 ppmtriplet, 1H [31] [35]
¹H Nuclear Magnetic ResonanceCyclobutene ring protons2.6-2.9 ppmmultiplet, 4H [33] [35]
¹³C Nuclear Magnetic ResonanceCarbonyl carbon170-175 ppmsinglet [34] [36]
¹³C Nuclear Magnetic ResonanceVinyl carbon140-145 ppmsinglet [34] [36]
¹³C Nuclear Magnetic ResonanceMethyl ester carbon52-55 ppmsinglet [34] [36]
Infrared SpectroscopyCarbonyl stretch1720-1730 cm⁻¹strong [42] [43]
Infrared SpectroscopyCarbon-carbon double bond stretch1650-1670 cm⁻¹medium [41] [44]
Mass SpectrometryMolecular ionm/z 112weak [7] [8]
Mass SpectrometryBase peakm/z 81strong [7] [8]

X-ray Crystallography and Conformational Studies

Crystallographic Structure Determination

X-ray crystallographic analysis of methyl cyclobut-1-ene-1-carboxylate and related cyclobutene derivatives provides detailed three-dimensional structural information [12] [14]. The cyclobutene ring adopts a slightly puckered conformation to minimize angle strain, deviating from planarity with dihedral angles typically ranging from 177° to 178° between the two halves of the ring [12] [14]. This folding represents a compromise between angle strain and torsional strain within the four-membered ring system [12] [14].

The carbon-carbon bond lengths within the cyclobutene ring reflect the influence of ring strain and hybridization effects [12] [14]. The double bond exhibits a length of approximately 1.34-1.36 Angstroms, consistent with typical alkene bond distances but influenced by the strained ring environment [12] [14]. The single carbon-carbon bonds within the ring are elongated to 1.52-1.54 Angstroms due to the unfavorable bond angles imposed by the four-membered ring geometry [12] [14].

The ester substituent adopts a preferred orientation that minimizes steric interactions with the cyclobutene ring while maintaining optimal overlap for any conjugative effects [12] [14]. The carbonyl group typically lies approximately coplanar with the cyclobutene double bond, facilitating electronic delocalization between the π-systems [12] [14]. This arrangement influences both the electronic properties and the chemical reactivity of the molecule [12] [14].

Conformational Analysis and Ring Puckering

Conformational studies of methyl cyclobut-1-ene-1-carboxylate reveal the dynamic nature of the cyclobutene ring system [14] [16]. The four-membered ring undergoes rapid ring puckering motions at ambient temperature, interconverting between different puckered conformations [9] [14]. The barrier to this ring inversion process is relatively low, typically ranging from 1-3 kilocalories per mole for substituted cyclobutene derivatives [9] [14].

The preferred conformation depends on the nature and position of substituents on the cyclobutene ring [14] [16]. For methyl cyclobut-1-ene-1-carboxylate, the ester group influences the conformational equilibrium by introducing both steric and electronic effects [14] [16]. The molecule exists as a mixture of rapidly interconverting conformers, with the relative populations determined by the energy differences between conformational states [14] [16].

Temperature-dependent studies demonstrate that the conformational dynamics become slower at reduced temperatures, allowing for the observation of individual conformers in some cases [9] [14]. These studies provide valuable insights into the energy landscape of cyclobutene ring systems and the factors governing conformational preferences [9] [14].

Intermolecular Interactions in Crystal Structures

Solid-state packing arrangements of methyl cyclobut-1-ene-1-carboxylate are influenced by various intermolecular interactions [12] [16]. Hydrogen bonding interactions, though limited due to the absence of strong hydrogen bond donors, can occur through weak carbon-hydrogen to oxygen contacts [12] [16]. These weak interactions contribute to the overall crystal packing and influence the solid-state properties of the compound [12] [16].

Van der Waals interactions between molecules play a significant role in determining the crystal structure [12] [16]. The compact nature of the cyclobutene ring system allows for efficient packing in the solid state, though the presence of the ester substituent introduces directional preferences [12] [16]. The arrangement of molecules in the crystal lattice reflects the balance between maximizing attractive interactions and minimizing steric repulsions [12] [16].

Density Functional Theory Calculations for Electronic Structure

Electronic Structure and Orbital Analysis

Density functional theory calculations provide detailed insights into the electronic structure of methyl cyclobut-1-ene-1-carboxylate [20] [22]. The highest occupied molecular orbital energy is estimated to fall in the range of -6.5 to -7.0 electron volts, reflecting the electron-donating nature of the cyclobutene ring and the electron-withdrawing effect of the ester functionality [20] [22]. The lowest unoccupied molecular orbital exhibits an energy between -1.0 to -1.5 electron volts, resulting in a band gap of approximately 5.0-6.0 electron volts [20] [22].

The molecular orbitals reveal significant delocalization between the cyclobutene π-system and the carbonyl group of the ester [20] [22]. This conjugative interaction stabilizes the molecule and influences its chemical reactivity [20] [22]. The frontier molecular orbitals are primarily localized on the cyclobutene ring and the ester functionality, with minimal contribution from the methyl group [20] [22].

The electrostatic potential surface demonstrates the polarization of electron density within the molecule [20] [22]. The carbonyl oxygen atoms exhibit negative electrostatic potential, making them sites for potential electrophilic attack [20] [22]. Conversely, the carbon atoms of the cyclobutene ring and the carbonyl carbon display positive electrostatic potential [20] [22].

Geometric Optimization and Vibrational Analysis

Density functional theory geometry optimization confirms the experimental structural parameters obtained from X-ray crystallographic studies [20] [23]. The calculated bond lengths and angles agree well with experimental values, validating the computational approach [20] [23]. The optimized geometry reveals the slight puckering of the cyclobutene ring, with dihedral angles consistent with crystallographic observations [20] [23].

Vibrational frequency calculations provide theoretical support for the infrared spectroscopic assignments [20] [23]. The calculated carbonyl stretching frequency falls within the experimentally observed range, confirming the accuracy of the computational model [20] [23]. Ring breathing modes and other low-frequency vibrations specific to the cyclobutene framework are accurately reproduced by the calculations [20] [23].

The calculated dipole moment of methyl cyclobut-1-ene-1-carboxylate ranges from 2.5 to 3.0 Debye units, reflecting the polar nature of the ester functionality [20] [22]. This significant dipole moment influences the compound's physical properties and its interactions with polar solvents [20] [22].

Strain Energy and Thermodynamic Properties

Computational analysis reveals that methyl cyclobut-1-ene-1-carboxylate possesses significant ring strain energy, estimated at approximately 26 kilocalories per mole [20] [23]. This strain energy arises from the deviation of bond angles from their ideal tetrahedral values in the four-membered ring system [20] [23]. The presence of the double bond partially relieves some angular strain while introducing additional π-electron density into the strained ring [20] [23].

Thermodynamic calculations provide insights into the stability and reactivity of the compound [20] [23]. The high strain energy makes methyl cyclobut-1-ene-1-carboxylate thermodynamically unstable relative to less strained isomers or ring-opened products [20] [23]. This inherent instability contributes to the compound's potential reactivity in ring-opening reactions [20] [23].

The calculated heat of formation and other thermodynamic parameters allow for the prediction of reaction energetics involving methyl cyclobut-1-ene-1-carboxylate [20] [23]. These calculations are valuable for understanding the driving forces behind chemical transformations of this strained ring system [20] [23].

PropertyValueMethod/SourceReference
Molecular formulaC₆H₈O₂Experimental determination [1] [2]
Molecular weight112.13 g/molMass spectrometry [1] [2]
Ring strain energy~26 kcal/molDensity functional theory calculations [20] [23]
Highest occupied molecular orbital energy-6.5 to -7.0 eVDensity functional theory calculations [20] [22]
Lowest unoccupied molecular orbital energy-1.0 to -1.5 eVDensity functional theory calculations [20] [22]
Band gap5.0-6.0 eVDensity functional theory calculations [20] [22]
Dipole moment2.5-3.0 DDensity functional theory calculations [20] [22]
Carbon-carbon-carbon bond angle (ring)88-92°X-ray crystallography and density functional theory [12] [14]
Carbon-carbon double bond length1.34-1.36 ÅX-ray crystallography and density functional theory [12] [14]
Carbon-carbon single bond length (ring)1.52-1.54 ÅX-ray crystallography and density functional theory [12] [14]
Carbon-oxygen double bond length1.20-1.22 ÅX-ray crystallography and density functional theory [12] [14]
ConformationSlightly puckered ringConformational analysis [14] [16]
Point groupCsSymmetry analysis [12] [14]

Radical-Initiated Homopolymerization Challenges

Radical-initiated homopolymerization of methyl cyclobut-1-ene-1-carboxylate faces significant mechanistic challenges that severely limit its synthetic utility. The primary obstacle stems from chain transfer reactions at the allylic hydrogen positions within the cyclobutene ring structure [1] [2]. During radical polymerization, the propagating radical chain end can abstract hydrogen atoms from the methyl substituent adjacent to the cyclobutene double bond, leading to premature chain termination and the formation of low molecular weight oligomers.

Mechanistic Analysis of Chain Transfer

The radical polymerization mechanism proceeds through the conventional initiation, propagation, and termination steps, but is significantly complicated by chain transfer reactions [1]. The cyclobutene ring contains allylic hydrogens that are particularly susceptible to abstraction due to the resonance stabilization of the resulting allylic radical. This chain transfer mechanism can be represented as:

~M₍ₙ₎- + H-CH₂-cyclobutene → ~M₍ₙ₎H + - CH₂-cyclobutene

The formation of stabilized allylic radicals competes effectively with normal propagation, resulting in low polymerization yields and reduced molecular weights [1] [2]. Research demonstrates that methyl 3-methylcyclobutene-1-carboxylate exhibits particularly pronounced chain transfer behavior, with radical homopolymerization yielding only low molecular weight polymers despite the use of conventional radical initiators [1].

Steric Hindrance Effects

Beyond chain transfer complications, steric factors play a crucial role in limiting radical homopolymerization efficiency. The cyclobutene ring system introduces significant steric congestion around the vinyl group, impeding the approach of propagating radicals [1]. This steric hindrance becomes even more pronounced in highly substituted derivatives. For instance, methyl 3,3-dimethylcyclobutene-1-carboxylate completely fails to undergo radical polymerization due to excessive steric hindrance from the two methyl substituents at the 3-position [1] [2].

Quantitative Performance Data

Experimental studies reveal the extent of these challenges through comparative polymerization data. Methyl 1-cyclobutenecarboxylate, when subjected to reverse atom transfer radical polymerization conditions using azobisisobutyronitrile, copper bromide, and 4,4'-dinonyl-2,2'-bipyridine, achieves narrow polydispersities of approximately 1.15, but molecular weights remain significantly below theoretical values [3]. The obtained molecular weight typically represents less than half of the calculated theoretical molecular weight, indicating substantial chain transfer and termination processes.

Anionic Polymerization with tert-Butyllithium and Co-Catalysts

Anionic polymerization using tert-butyllithium represents the most successful approach for achieving high molecular weight polymers from methyl cyclobut-1-ene-1-carboxylate derivatives. This polymerization strategy circumvents the chain transfer problems inherent in radical systems by employing nucleophilic addition mechanisms that preserve the cyclobutene ring structure [1] [4] [2].

Initiator Systems and Reaction Conditions

Multiple organolithium initiator systems demonstrate effectiveness for cyclobutene carboxylate polymerization. Primary systems include tert-butyllithium alone, tert-butyllithium combined with bis(2,6-di-tert-butylphenoxy)ethylaluminum, lithium bis(trimethylsilyl)amide, and potassium bis(trimethylsilyl)amide [1] [2]. These polymerizations proceed optimally in toluene solvent at temperatures ranging from 0°C to -78°C, with lower temperatures generally providing better control over molecular weight distribution and stereochemistry [1] [4].

The use of aluminum-based co-catalysts, particularly bis(2,6-di-tert-butylphenoxy)ethylaluminum, significantly enhances polymerization control and stereoselectivity. This Lewis acid co-catalyst coordinates with the carbonyl oxygen of the ester group, activating the vinyl bond toward nucleophilic attack while simultaneously controlling the stereochemical outcome of the addition [4] [5].

Polymerization Kinetics and Mechanism

Anionic polymerization of cyclobutene carboxylates follows first-order kinetics with respect to both monomer and initiator concentrations, expressed as Rp = ki[M][Li⁺] [6] [7]. The initiation step involves nucleophilic addition of the organolithium species to the electron-deficient vinyl group of the cyclobutene carboxylate. The electron-withdrawing ester substituent activates the double bond toward nucleophilic attack, facilitating rapid initiation relative to propagation [1] [2].

Propagation proceeds through an addition mechanism without ring-opening, as confirmed by nuclear magnetic resonance and infrared spectroscopic analyses [1] [2]. This mechanism preserves the strained four-membered ring throughout the polymerization process, contrasting with ring-opening polymerization mechanisms observed in other cyclic monomers.

Molecular Weight Control and Distribution

Anionic polymerization provides superior molecular weight control compared to radical methods, with molecular weights following the relationship Mn ∝ [M]/[I]. However, initiator efficiency often remains below unity, resulting in broader molecular weight distributions than theoretically predicted [4]. Studies on methyl bicyclobutane-1-carboxylate reveal that while high yields are achieved, low initiator efficiency and broad molecular weight distributions persist due to complex initiation mechanisms involving carbonyl addition reactions [4].

Stereochemical Control

A remarkable feature of anionic polymerization with tert-butyllithium/aluminum co-catalyst systems is the achievement of high stereoselectivity. Polymerization of methyl bicyclobutane-1-carboxylate under these conditions produces transtactic polymers with greater than 90% trans content [4]. This high degree of stereocontrol results from the coordinated nature of the propagating species and the controlled approach of incoming monomer molecules.

Copolymerization with Styrene, Methacrylates, and Functional Monomers

Copolymerization strategies offer effective solutions to the challenges encountered in cyclobutene carboxylate homopolymerization, enabling the incorporation of these functional monomers into high molecular weight copolymer structures with controlled properties [1] [2] [8] [9].

Radical Copolymerization Performance

Despite poor homopolymerization behavior, methyl cyclobut-1-ene-1-carboxylate derivatives participate effectively in radical copolymerization reactions. Methyl 3-methylcyclobutene-1-carboxylate forms high molecular weight copolymers with para-methoxystyrene, styrene, and methyl methacrylate, achieving high yields that contrast sharply with homopolymerization results [1] [2]. This improved performance results from cross-propagation reactions that minimize chain transfer to the cyclobutene monomer while maintaining productive chain growth.

The copolymerization mechanism involves alternating or random incorporation of cyclobutene and vinyl comonomers, depending on their relative reactivities and concentrations. The presence of highly reactive comonomers like styrene helps sustain chain growth by providing propagation pathways that compete favorably with chain transfer processes [1].

Reactivity Ratios and Comonomer Effects

Quantitative analysis of copolymerization behavior requires determination of monomer reactivity ratios, which describe the relative tendencies of each monomer to react with different radical types. While specific reactivity ratios for cyclobutene carboxylates have not been extensively reported, general principles from styrene/methacrylate copolymerization provide guidance. Styrene-methyl methacrylate copolymerizations typically exhibit reactivity ratios of r₁ = 0.45-0.52 for styrene and r₂ = 0.48-0.56 for methyl methacrylate, indicating near-random copolymerization behavior [10] [11].

Alternating Ring-Opening Metathesis Polymerization

A unique copolymerization approach involves alternating ring-opening metathesis polymerization between cyclobutene-1-carboxylate esters and cyclohexene derivatives using ruthenium-based catalysts [12] [8] [9]. This method produces perfectly alternating copolymers with degrees of polymerization reaching 150 units of each monomer type. The alternating mechanism results from the distinct reactivity patterns of the two monomer types: cyclobutene esters undergo ring-opening to form stabilized enoic carbenes that selectively react with cyclohexene, while the resulting ruthenium alkylidene species preferentially reacts with cyclobutene esters.

Nuclear magnetic resonance spectroscopic analysis confirms the alternating structure through proton integration ratios of approximately 1:1 for the two monomer types and two-dimensional correlation spectroscopy demonstrating connectivity between alternating units [8] [9]. This approach enables precise control over copolymer sequence and provides access to functional materials with regularly spaced pendant groups.

Block Copolymerization via Controlled Radical Methods

Controlled radical polymerization techniques, particularly atom transfer radical polymerization, enable the synthesis of well-defined block copolymers incorporating cyclobutene carboxylate segments. Methyl 1-cyclobutenecarboxylate can serve as a macroinitiator for the polymerization of second monomers such as styrene, producing block copolymers with controlled molecular weights and narrow polydispersities [3]. This approach leverages the living nature of controlled radical polymerization to achieve precise molecular architecture control.

Functional Monomer Integration

Copolymerization strategies facilitate the incorporation of diverse functional comonomers, expanding the property range accessible through cyclobutene-containing polymers. Functional monomers including charge-transfer units, fluorescent groups, and stimuli-responsive moieties can be incorporated through appropriate copolymerization protocols [9]. These functional copolymers demonstrate enhanced properties compared to homopolymers, including improved processability, enhanced thermal stability, and unique optical or electronic characteristics.

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Dates

Last modified: 08-17-2023

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